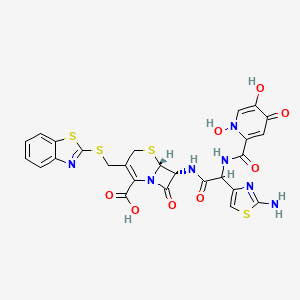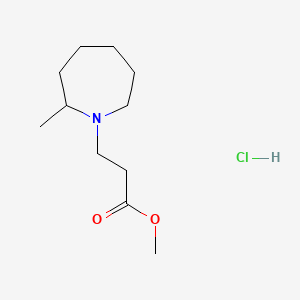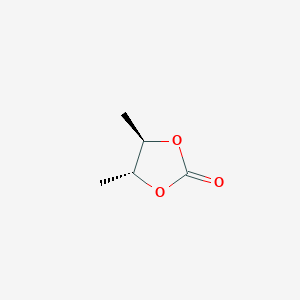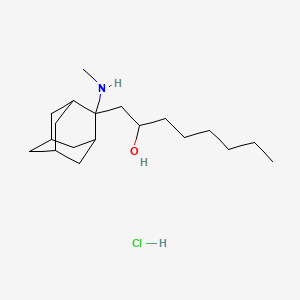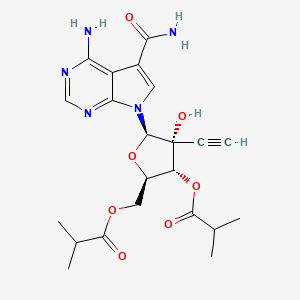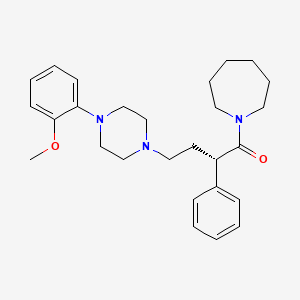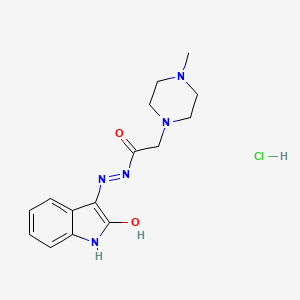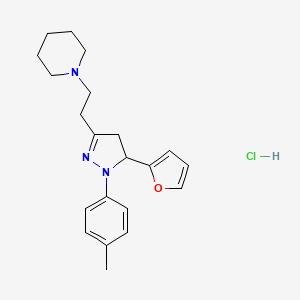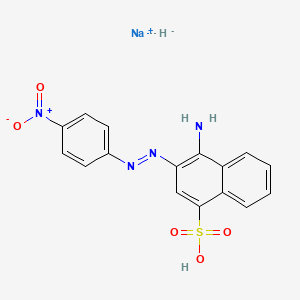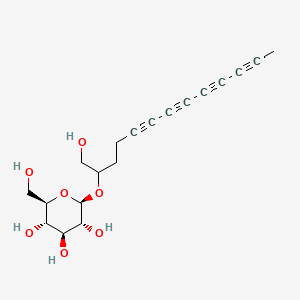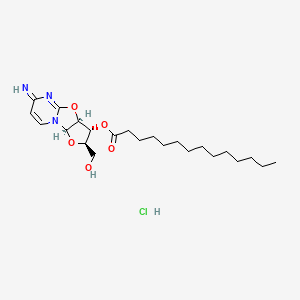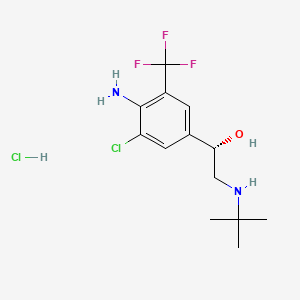
D-Mabuterol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mabuterol hydrochloride: is a D isoform of Mabuterol, which is a selective β2 adrenoreceptor agonist. This compound has been found to decrease blood pressure in rats and increase heart rate and contractile force in guinea pigs . It is primarily used for scientific research purposes and is not intended for human consumption .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of D-Mabuterol hydrochloride involves the reaction of 4-amino-3-chloro-5-trifluoromethylphenyl with tert-butylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : D-Mabuterol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Applications De Recherche Scientifique
Chemistry: : In chemistry, D-Mabuterol hydrochloride is used as a reference standard for analytical methods, such as ultra-performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) .
Biology: : In biological research, it is used to study the effects of β2 adrenoreceptor agonists on various physiological processes, including cardiovascular function .
Medicine: : Although not used clinically, this compound is valuable in preclinical studies to understand the pharmacodynamics and pharmacokinetics of β2 adrenoreceptor agonists .
Industry: : In the industrial sector, it is used in the development and testing of new β2 adrenoreceptor agonists for potential therapeutic applications .
Mécanisme D'action
D-Mabuterol hydrochloride exerts its effects by selectively binding to β2 adrenoreceptors, which are G protein-coupled receptors. This binding activates adenyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include Clenbuterol, Salbutamol, and Terbutaline, which are also β2 adrenoreceptor agonists .
Uniqueness: : D-Mabuterol hydrochloride is unique due to its specific D isoform, which may exhibit different pharmacological properties compared to its racemic mixture or other β2 adrenoreceptor agonists . This uniqueness makes it a valuable tool for research to explore the distinct effects of different isomers.
Conclusion
This compound is a significant compound in scientific research, particularly in the fields of chemistry, biology, and medicine. Its selective action on β2 adrenoreceptors and unique D isoform make it a valuable tool for studying the pharmacodynamics and pharmacokinetics of β2 adrenoreceptor agonists.
Propriétés
Numéro CAS |
95656-54-5 |
|---|---|
Formule moléculaire |
C13H19Cl2F3N2O |
Poids moléculaire |
347.20 g/mol |
Nom IUPAC |
(1S)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/t10-;/m1./s1 |
Clé InChI |
MMCDXJOMPMIKGP-HNCPQSOCSA-N |
SMILES isomérique |
CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


